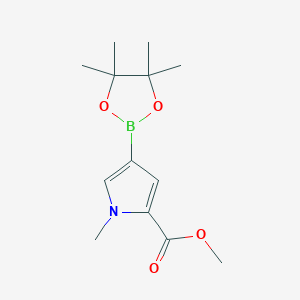

![molecular formula C18H13ClN2OS B2926235 7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866340-65-0](/img/structure/B2926235.png)

7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

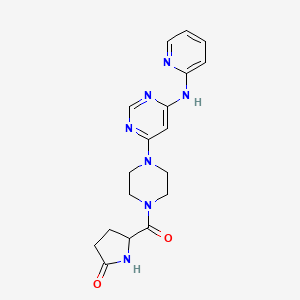

7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine, also known as CPT, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenopyrimidines, which have shown promising results in various biological assays.

Scientific Research Applications

Antitubercular and Antimicrobial Activity

Research has uncovered that derivatives of chromeno[2,3-d]pyrimidine, including those synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, have shown pronounced antitubercular and antimicrobial activities. These compounds were evaluated against Mycobacterium tuberculosis and several bacterial strains, demonstrating potential as therapeutic agents in combating tuberculosis and bacterial infections (Kamdar et al., 2011).

Catalyst-Free Synthesis for Pharmaceuticals

A catalyst-free, one-pot synthesis approach for producing diversely substituted chromeno[2,3-d]pyrimidine derivatives has been developed. This method emphasizes eco-friendliness, high yields, and simplicity, potentially lowering the cost and environmental impact of pharmaceutical production (Brahmachari & Nayek, 2017).

Nonlinear Optical (NLO) Properties

Investigations into the structural parameters and NLO properties of thiopyrimidine derivatives, including phenyl pyrimidine variants, reveal their promising applications in the fields of medicine and nonlinear optics. This research highlights the significant NLO character of these molecules, which could be utilized in optoelectronic devices (Hussain et al., 2020).

Ecofriendly Synthesis of Chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine Derivatives

An eco-friendly methodology has been developed for synthesizing chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. This approach utilizes ultrasound irradiation and chitosan, presenting a green chemistry perspective to the synthesis of these compounds, which may have various pharmacological applications (Gomha & Badrey, 2013).

Synthesis and Antifungal Activities of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activities, showing effectiveness against Piricularia oryzae. This study indicates the potential of these compounds in developing new antifungal agents, contributing to agricultural and medicinal chemistry (Konno et al., 1989).

properties

IUPAC Name |

7-chloro-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2OS/c1-23-18-14-10-12-9-13(19)7-8-15(12)22-17(14)20-16(21-18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCXALXJOBZMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2926166.png)

![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)

![N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2926171.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)